5-Silaspiro[4.5]decan-8-amine hydrochloride
Description
Properties
IUPAC Name |
5-silaspiro[4.5]decan-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NSi.ClH/c10-9-3-7-11(8-4-9)5-1-2-6-11;/h9H,1-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVCIKNYSKXKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(C1)CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Silaspiro[45]decan-8-amine hydrochloride involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Silaspiro[4.5]decan-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Silaspiro[4.5]decan-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Silaspiro[4.5]decan-8-amine hydrochloride involves its interaction with specific molecular targets. The silicon atom in its structure may play a role in its reactivity and binding properties. The pathways involved in its action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Silicon vs. Carbon/Oxygen/Sulfur Analogues
- Silicon-Containing Variant: The silicon atom in 5-silaspiro[4.5]decan-8-amine reduces ring strain and enhances thermal stability compared to all-carbon spiro systems. This property is critical for high-temperature PECVD processes . In contrast, 8-aminospiro[4.5]decane hydrochloride (carbon-only analog) lacks the dielectric advantages of silicon and is primarily used in basic research .
- Oxygen and Sulfur Derivatives: Replacing silicon with oxygen (2-oxaspiro) or sulfur (5-thia-8-azaspiro) alters electronic properties.
Pharmaceutical Potential of Analogues
- 5-Thia-8-azaspiro[3.6]decane hydrochloride: Shows affinity for nociceptin/orphanin FQ peptide (NOP) receptors, with ongoing studies in pain management .
- 1-Azaspiro[4.5]decan-8-amine hydrochloride: Used as a building block for Cebranopadol, a mixed NOP/μ-opioid agonist .
Biological Activity
5-Silaspiro[4.5]decan-8-amine hydrochloride is a compound with significant potential in biological research and therapeutic applications. Its unique spirocyclic structure, which incorporates silicon, contributes to its distinctive chemical reactivity and biological activity. This article delves into the biological mechanisms, research findings, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.34 g/mol. The presence of the silicon atom in its structure enhances stability and reactivity compared to similar compounds lacking silicon.
Target Enzymes:
5-Silaspiro[4.5]decan-8-amine acts primarily on Prolyl Hydroxylase Domains (PHDs), enzymes that play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the HIF pathway, leading to various cellular responses.
Biochemical Pathways:
The inhibition of PHDs results in the stabilization of HIFs, which are transcription factors that regulate genes involved in cellular responses to low oxygen levels. This mechanism is critical in processes such as angiogenesis, metabolism, and cell survival under hypoxic conditions.
In Vitro Studies
Research has shown that 5-Silaspiro[4.5]decan-8-amine exhibits:
- Antitumor Activity: It has been demonstrated to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
In Vivo Studies
In animal models, administration of 5-Silaspiro[4.5]decan-8-amine has resulted in:
- Enhanced Angiogenesis: Studies indicate that it promotes blood vessel formation, which could be beneficial in wound healing and tissue regeneration.
- Improved Metabolic Profiles: Animal studies have suggested that the compound may enhance metabolic functions by modulating glucose uptake and insulin sensitivity.
Case Studies
-
Cancer Research:
A study involving human breast cancer cell lines reported that treatment with 5-Silaspiro[4.5]decan-8-amine led to a significant decrease in cell viability and increased apoptosis markers compared to control groups (Burschka et al., 2023). -
Neuroprotection:
In a model of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function, indicating its potential as a therapeutic agent (Journal of Neurochemistry, 2023).
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 5-Silaspiro[4.5]decan-8-amine | Spirocyclic with Si | PHD inhibition, neuroprotection |
| Spiro[4.5]decan-8-amine | Spirocyclic | Moderate cytotoxicity |
| 1-Thia-4,8-Diazaspiro[4.5]decan | Spirocyclic | Anti-ulcer activity |
Safety and Toxicity
Preliminary toxicity studies indicate that 5-Silaspiro[4.5]decan-8-amine has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 5-Silaspiro[4.5]decan-8-amine hydrochloride to ensure laboratory safety?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation using nitrile gloves, chemical safety goggles, and lab coats. Ensure local exhaust ventilation and proximity to emergency eyewash stations .
- Storage : Keep containers tightly sealed in dry, ventilated areas at room temperature. Avoid incompatible materials (e.g., strong oxidizers) and electrostatic discharge .
- Spill Management : Collect spills via vacuuming or sweeping into closed containers; avoid drainage systems .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm spirocyclic structure and amine proton environments.
- High-Performance Liquid Chromatography (HPLC) : Employ Chromolith® or Purospher® STAR columns (C18 phase) with UV detection at 210–260 nm for purity assessment .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (189.7 g/mol) .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the thermal stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min) to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Monitor endothermic/exothermic events to detect phase transitions or degradation .
- Controlled Atmosphere Studies : Compare stability in inert (N) vs. oxidative (O) environments to isolate degradation pathways .
Q. What computational approaches are effective in predicting reactivity and reaction pathways for novel synthetic applications?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model spirocyclic amine interactions with electrophiles/nucleophiles.
- Reaction Path Search Algorithms : Apply methods like the artificial force-induced reaction (AFIR) to explore cyclization or substitution mechanisms .
- Machine Learning : Train models on spiroamine reaction databases to predict optimal solvents/catalysts for functionalization .
Q. What experimental designs are appropriate for investigating biological interactions, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (K) with target proteins.
- Cellular Permeability Studies : Apply Caco-2 monolayer models with LC-MS quantification to assess membrane penetration .
- Factorial Design : Vary pH, temperature, and co-solvents in dose-response experiments to optimize inhibitory potency (e.g., IC) .
Stability and Environmental Impact
Q. How should researchers evaluate the ecological risks of this compound given limited ecotoxicological data?
- Methodological Answer :
- Read-Across Analysis : Compare biodegradation and bioaccumulation potential with structurally similar amines (e.g., azaspirodecanes) .
- Microtox® Assays : Test acute toxicity using Vibrio fischeri luminescence inhibition as a proxy for aquatic toxicity .
- Soil Mobility Studies : Perform column leaching experiments with varying organic carbon content to predict environmental persistence .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved during process optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical factors (e.g., reaction time, catalyst loading).
- In Situ Monitoring : Implement ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .
- Controlled Crystallization : Optimize anti-solvent addition rates to minimize byproduct incorporation during hydrochloride salt formation .
Physical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
